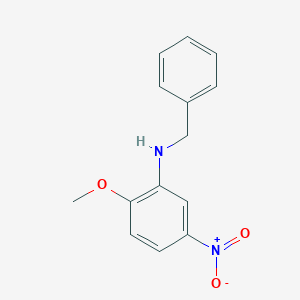![molecular formula C13H21N3O2S B5749508 3-cyclohexyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5749508.png)
3-cyclohexyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CYCLO-THIA and is a member of the thiadiazole family of compounds. CYCLO-THIA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of CYCLO-THIA is not fully understood, but it is known to interact with the GABA-A receptor. Specifically, CYCLO-THIA has been found to bind to a specific site on the receptor known as the benzodiazepine site. This binding leads to an increase in the activity of the receptor, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
CYCLO-THIA has been found to have a range of biochemical and physiological effects. In addition to its effects on the GABA-A receptor, CYCLO-THIA has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cell lines. CYCLO-THIA has also been found to have a range of effects on the cardiovascular system, including the ability to lower blood pressure and reduce the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CYCLO-THIA in lab experiments is its ability to modulate the activity of the GABA-A receptor. This makes CYCLO-THIA a valuable tool for researchers studying the central nervous system and its associated disorders. However, there are also limitations to the use of CYCLO-THIA in lab experiments. For example, the compound has been found to have a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of potential future directions for research on CYCLO-THIA. One area of interest is the development of new compounds that are based on CYCLO-THIA but have improved pharmacological properties. Another potential direction is the study of the effects of CYCLO-THIA on other receptors and signaling pathways in the body. Finally, there is also interest in the development of new therapeutic agents based on CYCLO-THIA and other thiadiazole compounds.
Méthodes De Synthèse
The synthesis of CYCLO-THIA is typically achieved through a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-amino-5-methoxymethyl-1,3,4-thiadiazole with cyclohexanone to form a cyclohexyl-substituted thiadiazole compound. This intermediate is then reacted with 3-chloropropanoyl chloride to form the final product, CYCLO-THIA.
Applications De Recherche Scientifique
CYCLO-THIA has been extensively studied for its potential applications in scientific research. One of the most prominent areas of research has been in the field of neuroscience, where CYCLO-THIA has been found to have a range of effects on the central nervous system. Specifically, CYCLO-THIA has been shown to modulate the activity of the GABA-A receptor, which is an important target for the treatment of anxiety and other neurological disorders.
Propriétés
IUPAC Name |
3-cyclohexyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-18-9-12-15-16-13(19-12)14-11(17)8-7-10-5-3-2-4-6-10/h10H,2-9H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNAXCXSJVPNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5749435.png)

![methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5749442.png)


![2-[(2-aminophenyl)thio]-N-1-naphthylacetamide](/img/structure/B5749455.png)

![3-ethyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5749474.png)

![N-isopropyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5749486.png)

![4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5749501.png)

![N-benzyl-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5749524.png)